molecular formula C20H25N3O6S2 B1659476 Ethyl 2-[2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-1,3-thiazol-4-yl]acetate CAS No. 6539-08-8

Ethyl 2-[2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-1,3-thiazol-4-yl]acetate

Cat. No.: B1659476
CAS No.: 6539-08-8
M. Wt: 467.6 g/mol
InChI Key: ABXUUFOHMYMGHE-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-1,3-thiazol-4-yl]acetate is a complex organic compound with a molecular formula of C21H27N3O6S2 . This compound is characterized by the presence of a thiazole ring, a morpholine ring, and a sulfonyl group, making it a unique and versatile molecule in various chemical and biological applications.

Properties

CAS No.

6539-08-8

Molecular Formula

C20H25N3O6S2

Molecular Weight

467.6 g/mol

IUPAC Name

ethyl 2-[2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H25N3O6S2/c1-4-28-18(24)9-16-12-30-20(21-16)22-19(25)15-5-7-17(8-6-15)31(26,27)23-10-13(2)29-14(3)11-23/h5-8,12-14H,4,9-11H2,1-3H3,(H,21,22,25)

InChI Key

ABXUUFOHMYMGHE-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-[2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiazole ring may also interact with nucleophilic sites in biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-1,3-thiazol-4-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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